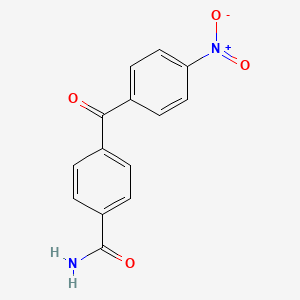

4-(4-nitrobenzoyl)benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(4-nitrobenzoyl)benzamide involves the reaction between 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride . This eco-friendly mechanosynthesis yields the desired compound . The use of mechanochemistry and ball milling ensures efficient and sustainable production.

4.

Chemical Reactions Analysis

The nitro group in This compound plays a crucial role in pharmaceutical chemistry. Nitro-containing compounds often exhibit diverse biological activities and serve as pharmacophores in drug design . Further studies can explore its reactivity with other functional groups.

Applications De Recherche Scientifique

Polycondensation and Polymer Synthesis

4-(4-nitrobenzoyl)benzamide plays a significant role in the synthesis of polymers. For instance, it's used in the chain-growth polycondensation process to create poly(p-benzamide) with defined molecular weights and low polydispersity. This method has been successful in synthesizing well-defined aromatic polyamides, which have potential applications in the creation of novel amphiphilic block copolymers (Yokozawa et al., 2002). Additionally, this compound derivatives are used to prepare poly(sulfone sulfide amide imide)s, known for their solubility and thermal stability. These materials have promising applications in advanced technological fields due to their unique physical properties (Mehdipour-Ataei & Hatami, 2007).

Crystal Structure and Binding Studies

Studies involving isomeric nitro-substituted symmetrical benzamides, closely related to this compound, reveal insights into crystal structures and molecular interactions. These compounds form three-dimensional architectures through intermolecular hydrogen bonds and π–π interactions, which could be effective in stabilizing the structures. This structural understanding is crucial for developing potential pharmaceuticals and understanding their interactions at the molecular level (Ahmad et al., 2022).

Anticancer and Antimicrobial Applications

Research on benzamide derivatives, including those structurally related to this compound, indicates potential anticancer and antimicrobial properties. For instance, studies have explored the synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which exhibited notable in vitro antibacterial and antifungal activities. Some of these compounds also demonstrated promising antiproliferative activity against various cancer cell lines, marking them as potential leads for novel antiproliferative agents (Kumar et al., 2012).

Corrosion Inhibition

Compounds such as benzamide-2-chloro-4-nitrobenzoic acid, closely related to this compound, have been synthesized and studied for their corrosion inhibition properties. These compoundshave shown significant efficiency in inhibiting mild steel corrosion in acidic medium, making them valuable for industrial applications. Electrochemical studies suggest these compounds act as mixed-type corrosion inhibitors, with their efficiency increasing at higher concentrations (Pandey et al., 2018).

Thermal and Mechanical Stability in Polymers

This compound derivatives are crucial in synthesizing polymers with enhanced thermal and mechanical stability. For example, aromatic poly(sulfone sulfide amide imide)s, synthesized using these derivatives, exhibit high thermal stability and good solubility, making them suitable for high-performance applications (Mehdipour-Ataei et al., 2007). Similarly, the synthesis of novel polyimides based on flexible diamines incorporating this compound analogs has led to materials with noteworthy thermal stability and desirable physical properties (Mehdipour-Ataei et al., 2004).

Photocatalytic Applications

Compounds structurally similar to this compound have been studied for their photocatalytic activities. For instance, heterojunctions based on TiO2 and other compounds have been explored for water decontamination technology. These junctions, utilizing materials related to this compound, can absorb a significant part of visible light, which is advantageous for photocatalytic processes under visible light (Bessekhouad et al., 2005).

Propriétés

IUPAC Name |

4-(4-nitrobenzoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-14(18)11-3-1-9(2-4-11)13(17)10-5-7-12(8-6-10)16(19)20/h1-8H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIFIVQIOINEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460798.png)

![N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460806.png)

![methyl 2-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B3460842.png)

![2-(2,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3460886.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-imidazolidinedione](/img/structure/B3460895.png)

![2-cyclohexyl-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B3460898.png)